Trans-1-Phenyl-1-pentene is an organic compound with the molecular formula and a molecular weight of approximately 146.23 g/mol. It is classified as an alkene, characterized by a carbon-carbon double bond. Specifically, it is a stereoisomer known as the trans isomer, which indicates that the phenyl group and the pentyl group are positioned on opposite sides of the double bond. This structural configuration significantly influences its physical properties, reactivity, and potential applications in various fields, including organic synthesis and industrial chemistry .
Trans-1-phenyl-1-pentene can be synthesized through various methods:
Trans-1-phenyl-1-pentene serves multiple purposes across different industries:
Several compounds are structurally similar to trans-1-phenyl-1-pentene:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Cis-1-Phenyl-1-pentene | Isomer where phenyl and pentyl groups are on the same side | Lower melting point compared to trans isomer |
| 1-Phenyl-1-butene | Shorter alkyl chain compared to trans-1-phenyl-1-pentene | Less steric hindrance due to shorter chain |
| 1-Phenyl-1-hexene | Longer alkyl chain than trans-1-pheny-lpentene | Increased hydrophobicity due to longer chain |
Trans-1-pheny-lpentene is unique due to its trans configuration, which influences its physical properties such as higher melting point and lower solubility in polar solvents compared to its cis counterpart .